

# Diminazene: A Scrutinized ACE2 Activator Amidst Scientific Debate

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Compound of Interest						
Compound Name:	Diminazene					
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The landscape of therapeutic strategies targeting the renin-angiotensin system (RAS) has been an area of intense research, particularly with the identification of Angiotensin-Converting Enzyme 2 (ACE2) as a key protective element. **Diminazene** aceturate, a veterinary trypanocidal drug, emerged as a potential ACE2 activator, generating significant interest for its therapeutic potential in a range of diseases. However, the assertion of **Diminazene** as a true ACE2 activator has been met with conflicting evidence, sparking a considerable controversy within the scientific community. This guide provides a comprehensive comparison of the evidence for and against **Diminazene**'s role as an ACE2 activator, alongside an evaluation of alternative compounds.

## The Controversy: Direct Activation or Off-Target Effects?

The initial proposition of **Diminazene** as an ACE2 activator stemmed from a 2011 study by Kulemina and Ostrov, which identified the compound through a virtual screening approach and reported its ability to enhance ACE2 catalytic efficiency in vitro.[1][2] This finding led to a wave of preclinical studies investigating **Diminazene** in various disease models, with many attributing its beneficial effects to the activation of the protective ACE2/Angiotensin-(1-7)/Mas receptor axis.[3][4][5]

However, a pivotal 2022 study by Karamyan et al. challenged this prevailing notion. Their rigorous in vitro experiments, designed to replicate and expand upon the original findings, failed to demonstrate any direct activation of recombinant human or mouse ACE2 by



**Diminazene**. This has led to a re-evaluation of **Diminazene**'s mechanism of action, with suggestions that its therapeutic benefits may arise from ACE2-independent or "off-target" effects.

### **Comparative Analysis of In Vitro ACE2 Activity**

To objectively assess the conflicting evidence, the following table summarizes the key quantitative data from studies investigating the direct effect of **Diminazene** on ACE2 activity.



Compound	Assay Type	Enzyme Source	Substrate	Key Findings	Reference
Diminazene	Fluorogenic Assay	Recombinant Human ACE2	Fluorogenic Peptide	Claimed Activation: Dose- dependent increase in ACE2 activity.	Kulemina & Ostrov, 2011
Diminazene	Fluorogenic Assay	Recombinant Human & Mouse ACE2	Fluorogenic Peptide	No Activation: No significant increase in the initial rate of substrate hydrolysis across a wide range of concentration s.	Karamyan et al., 2022
Diminazene	Angiotensin II Hydrolysis Assay (LC- MS)	Recombinant Human & Mouse ACE2	Angiotensin II	No Activation: Failed to enhance the conversion of Angiotensin II to Angiotensin- (1-7).	Karamyan et al., 2022
Xanthenone (XNT)	In vitro and ex vivo assays	Mouse and Rat Kidney	Angiotensin II	No Direct Activation: Did not increase ACE2 enzymatic activity. Effects are	Haber et al., 2014



_				likely ACE2- independent.	
Bile Acid Derivatives (BAR107, BAR708)	In vitro Enzymatic Assay	Recombinant Human ACE2	Fluorogenic Peptide	Activation: Showed ACE2 activation comparable to the initial claims for Diminazene.	De Maria et al., 2022

### **Detailed Experimental Protocols**

Understanding the methodologies employed in these studies is crucial for a critical evaluation of the results.

## Protocol for Fluorogenic ACE2 Activity Assay (Karamyan et al., 2022)

This protocol was designed to replicate and verify the initial claims of **Diminazene**'s ACE2 activating properties.

- Enzyme and Substrate: Recombinant human or mouse ACE2 was used. The substrate was a fluorogenic peptide (Mca-APK(Dnp)).
- Assay Buffer: Experiments were conducted in two different buffers: the Tris-HCl buffer originally used by Kulemina and Ostrov, and a more physiologically relevant artificial cerebrospinal fluid (aCSF).

#### Procedure:

- $\circ$  Recombinant ACE2 was pre-incubated with varying concentrations of **Diminazene** aceturate (0.1  $\mu$ M to 100  $\mu$ M) for 10 minutes at 37°C in a 96-well plate.
- The fluorogenic substrate was added to initiate the reaction.



- The rate of substrate hydrolysis was measured by monitoring the increase in fluorescence over time using a fluorescence plate reader.
- Controls: Control wells contained the enzyme and substrate without **Diminazene**. The well-characterized ACE2 inhibitor DX600 was used as a negative control to confirm enzyme identity and assay validity.

## Protocol for Angiotensin II Hydrolysis Assay (Karamyan et al., 2022)

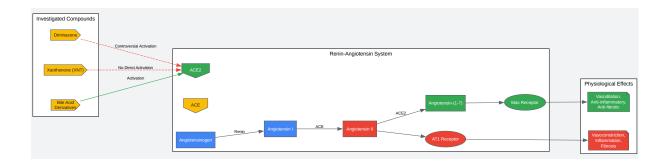
This assay assesses the effect of **Diminazene** on the processing of the natural ACE2 substrate, Angiotensin II.

- Enzyme and Substrate: Recombinant human or mouse ACE2 and Angiotensin II were used.
- Procedure:
  - $\circ$  Recombinant ACE2 was pre-incubated with **Diminazene** aceturate (10 μM and 50 μM) for 10 minutes at 37°C.
  - Angiotensin II was added, and the reaction was allowed to proceed for a set time.
  - The reaction was stopped by acidification.
- Analysis: The amount of Angiotensin-(1-7) produced was quantified using liquid chromatography-mass spectrometry (LC-MS).
- Controls: Control reactions were performed in the absence of **Diminazene**.

# Signaling Pathways and Proposed Mechanisms of Action

The controversy surrounding **Diminazene**'s direct ACE2 activation has led to the exploration of alternative mechanisms.





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